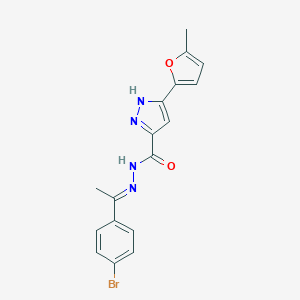

![molecular formula C20H17BrO5 B380084 Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300772-43-4](/img/structure/B380084.png)

Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound. It contains a benzofuran ring, which is a type of aromatic ring system, and several functional groups including a bromobenzoyl group, an isopropyl ester group, and a carboxylate ester group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzofuran ring, a bromobenzoyl group, and an isopropyl ester group . The presence of these groups would likely confer specific chemical properties to the compound, such as reactivity, polarity, and solubility.Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the bromine atom in the bromobenzoyl group could potentially be replaced by other groups in a substitution reaction. The ester groups could also undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic ring and the bromine atom would likely make the compound relatively dense and nonpolar. The ester groups could potentially make the compound somewhat polar and could influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

The Friedel-Crafts reaction plays a crucial role in the synthesis and modification of benzofuran derivatives, including those similar to Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate. This process involves the acylation and alkylation of dimethylbenzofuran derivatives, leading to the creation of compounds with potential for further chemical transformations (Kawase, Okada, & Miwa, 1970).

Total Synthesis of Natural Products

The compound's structural motif is instrumental in the total synthesis of natural products. For instance, the synthesis of 2-isopropyliden-2H-benzofuran-3-one derivatives from natural sources involves complex chemical processes, showcasing the utility of similar benzofuran structures in accessing biologically active compounds (Pergomet et al., 2017).

Antimicrobial and Antiallergic Properties

Compounds featuring the benzofuran core have been explored for their antimicrobial properties. The synthesis and characterization of benzofuran derivatives, including those with bromo substituents, have shown potential in antimicrobial screenings, indicating the relevance of such structures in developing new antimicrobial agents (Kumari et al., 2019). Additionally, derivatives have been synthesized with antiallergic properties, where modifications at the benzofuran moiety significantly impact their biological activity, suggesting their potential in developing antiallergic therapies (Nohara et al., 1985).

Scale-Up Synthesis for Biologically Important Compounds

The scalability of synthesizing benzofuran derivatives, including those related to Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate, has been demonstrated using continuous flow-flash chemistry. This approach allows for efficient, large-scale production of compounds with benzofuran cores, highlighting their importance in pharmaceutical manufacturing and research (Seto et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

propan-2-yl 5-(4-bromobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO5/c1-11(2)24-20(23)18-12(3)25-17-9-8-15(10-16(17)18)26-19(22)13-4-6-14(21)7-5-13/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFWOTABNHGOQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)Br)C(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

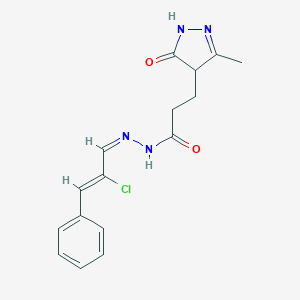

![N'-(3-bromobenzylidene)-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B380005.png)

![N'-[1-(3-methoxyphenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B380007.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B380012.png)

![(2-{(Z)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B380013.png)

![N'-(2-furylmethylene)-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B380015.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B380017.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B380020.png)

![2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B380024.png)

![N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B380026.png)

![2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide](/img/structure/B380027.png)

![5-(diethylammonio)-2-{(E)-[2-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenolate](/img/structure/B380033.png)

![N'-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B380035.png)